5-bromo-4-chloro-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
115666-39-2 |
|---|---|
Molecular Formula |
C9H5BrClNO |
Molecular Weight |
258.50 g/mol |
IUPAC Name |
5-bromo-4-chloro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5BrClNO/c10-6-1-2-7-8(9(6)11)5(4-13)3-12-7/h1-4,12H |
InChI Key |
AQDXHTMKGQSWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2C=O)Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-bromo-4-chloro-1H-indole-3-carbaldehyde
This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthesis pathway for 5-bromo-4-chloro-1H-indole-3-carbaldehyde, a key building block in medicinal chemistry and drug discovery. The narrative is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen methodologies, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Indole-3-carbaldehydes
The indole scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The functionalization of the indole core, particularly at the C3 position, offers a versatile handle for the construction of more complex molecular architectures. 5-bromo-4-chloro-1H-indole-3-carbaldehyde, with its specific halogenation pattern, is a valuable intermediate for further elaboration through cross-coupling reactions and condensations, enabling the synthesis of novel therapeutic agents.[1]
This guide will detail a two-step synthesis strategy commencing with the preparation of the key intermediate, 5-bromo-4-chloro-1H-indole, via the Leimgruber-Batcho indole synthesis, followed by its formylation at the C3 position utilizing the Vilsmeier-Haack reaction.
Part 1: Synthesis of the Precursor: 5-bromo-4-chloro-1H-indole via the Leimgruber-Batcho Synthesis
The Leimgruber-Batcho indole synthesis is a highly efficient method for the preparation of indoles from o-nitrotoluenes.[2] This approach is favored over other methods like the Fischer indole synthesis due to its milder reaction conditions and the ready availability of a wide range of substituted o-nitrotoluene starting materials.[2]
1.1: Retrosynthetic Analysis and Choice of Starting Material
The synthesis of 5-bromo-4-chloro-1H-indole necessitates a starting material with the corresponding substitution pattern. A logical precursor for the Leimgruber-Batcho synthesis is 1-bromo-2-chloro-4-methyl-5-nitrobenzene (also known as 4-bromo-5-chloro-2-nitrotoluene).[3][4] The methyl group at the ortho position to the nitro group provides the necessary functionality for the initial condensation step.
1.2: The Leimgruber-Batcho Reaction: Mechanism and Rationale
The Leimgruber-Batcho synthesis proceeds in two key stages:
-
Enamine Formation: The acidic protons of the methyl group of the o-nitrotoluene react with a formamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a highly conjugated enamine. This reaction is often facilitated by the addition of a secondary amine like pyrrolidine, which can form a more reactive aminal intermediate.[2]
-
Reductive Cyclization: The intermediate enamine undergoes reduction of the nitro group to an amine, followed by intramolecular cyclization and elimination of the secondary amine to afford the indole ring system.[2] Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or tin(II) chloride.[2]
The choice of the Leimgruber-Batcho synthesis is underpinned by its high yields and tolerance for various functional groups on the aromatic ring.
1.3: Experimental Protocol: Synthesis of 5-bromo-4-chloro-1H-indole
Step 1: Enamine Formation
-
To a solution of 1-bromo-2-chloro-4-methyl-5-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) and pyrrolidine (1.5 eq).
-
Heat the reaction mixture at 110-120 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated enamine intermediate can be collected by filtration, washed with cold water, and dried under vacuum. This intermediate is often a deeply colored solid due to its extended conjugation.[2]
Step 2: Reductive Cyclization
-
Suspend the dried enamine intermediate in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of Raney nickel.
-
To this suspension, add hydrazine hydrate (4-5 eq) dropwise at room temperature. An exothermic reaction is typically observed.
-
After the initial exotherm subsides, heat the reaction mixture to reflux for 2-4 hours, again monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Raney nickel.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-bromo-4-chloro-1H-indole.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: Formylation of 5-bromo-4-chloro-1H-indole via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[5][6] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide (typically DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[7]
2.1: The Vilsmeier-Haack Reaction: Mechanism and Rationale
The mechanism involves two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[7]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole nucleus attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis during the work-up furnishes the desired aldehyde.[5][7]
The C3 position of the indole is the most nucleophilic and therefore the most reactive towards electrophiles, leading to highly regioselective formylation.
2.2: Experimental Protocol: Synthesis of 5-bromo-4-chloro-1H-indole-3-carbaldehyde
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF (5.0 eq) to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the purified 5-bromo-4-chloro-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is alkaline. This step is exothermic and should be performed with caution.
-
The product, 5-bromo-4-chloro-1H-indole-3-carbaldehyde, will typically precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Part 3: Characterization and Data
The structural confirmation of the final product, 5-bromo-4-chloro-1H-indole-3-carbaldehyde, is achieved through standard spectroscopic techniques.
3.1: Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole protons and the aldehyde proton. The aldehyde proton will appear as a singlet at approximately 9.9-10.1 ppm. The indole NH proton will be a broad singlet at around 12.0-12.5 ppm. The aromatic protons will exhibit chemical shifts and coupling patterns consistent with the substitution on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde at around 185 ppm. The signals for the carbon atoms of the indole ring will be in the aromatic region, with their chemical shifts influenced by the halogen substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. For a related compound, 5-iodo-1H-indole-3-carbaldehyde, the observed mass for the sodium adduct ([M+Na]⁺) was 293.9385, which aligns with the calculated mass of 293.9386 for the molecular formula C₉H₆INNaO.[1]
3.2: Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Enamine Formation | 1-bromo-2-chloro-4-methyl-5-nitrobenzene | DMF-DMA, Pyrrolidine | DMF | 110-120 | 4-6 | 85-95 |
| Reductive Cyclization | Enamine Intermediate | Raney Ni, Hydrazine Hydrate | Ethanol/Methanol | Reflux | 2-4 | 70-85 |
| Formylation | 5-bromo-4-chloro-1H-indole | POCl₃, DMF | DMF | 40-50 | 2-3 | 80-90 |
Visualization of the Synthesis Pathway
Caption: Overall synthesis pathway for 5-bromo-4-chloro-1H-indole-3-carbaldehyde.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This technical guide outlines a reliable and scalable synthetic route to 5-bromo-4-chloro-1H-indole-3-carbaldehyde. The presented two-step pathway, employing the Leimgruber-Batcho indole synthesis followed by a Vilsmeier-Haack formylation, offers high yields and proceeds under manageable reaction conditions. The detailed protocols and mechanistic explanations provided herein are intended to empower researchers in the fields of organic synthesis and drug discovery to confidently prepare this valuable chemical intermediate for their research endeavors.
References
-
Wikipedia. Leimgruber–Batcho indole synthesis. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
PubChem. 1-Bromo-2-chloro-4-methyl-5-nitrobenzene. [Link]
Sources
- 1. 5-Bromo-4-chloro-1H-indole-3-carbaldehyde|RUO [benchchem.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
A Spectroscopic Guide to 5-bromo-4-chloro-1H-indole-3-carbaldehyde: Interpretation and Expected Data for Drug Discovery
This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 5-bromo-4-chloro-1H-indole-3-carbaldehyde, a key building block in medicinal chemistry and drug development. While direct experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from closely related analogs, offers a robust predictive framework for its characterization. This guide is intended for researchers and scientists engaged in the synthesis and application of novel indole-based compounds.
The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] The title compound, with its specific halogenation pattern at the C4 and C5 positions and a reactive carbaldehyde group at C3, serves as a versatile precursor for creating complex molecular architectures, particularly through methods like the Vilsmeier-Haack reaction for formylation and subsequent functionalization.[1] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation of its derivatives.
Molecular Structure and Spectroscopic Overview
The structure of 5-bromo-4-chloro-1H-indole-3-carbaldehyde presents a unique combination of electron-withdrawing groups on the indole ring, which significantly influences its electronic environment and, consequently, its spectroscopic properties. The bromine at C5 and chlorine at C4, along with the aldehyde at C3, are expected to deshield the aromatic protons and carbons, leading to predictable shifts in the NMR spectra.
Workflow for Spectroscopic Characterization
Caption: A typical workflow for the synthesis and structural validation of 5-bromo-4-chloro-1H-indole-3-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For 5-bromo-4-chloro-1H-indole-3-carbaldehyde, both ¹H and ¹³C NMR will provide critical information on the substitution pattern and electronic environment of the indole core. The spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.
¹H NMR Spectroscopy: Predicted Chemical Shifts
The ¹H NMR spectrum is expected to show signals for the N-H proton, the aldehyde proton, and the three aromatic protons on the indole ring. The electron-withdrawing nature of the halogens and the aldehyde group will cause all protons to resonate at lower fields (higher ppm values) compared to unsubstituted indole.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale & Comparative Data |
| NH -1 | ~12.5 | br s | - | The indole N-H proton is acidic and often appears as a broad singlet. In 5-bromo-1H-indole-3-carbaldehyde, this proton is observed at δ 12.40. |
| CH O | ~9.95 | s | - | The aldehyde proton is highly deshielded and typically appears as a singlet. For 5-bromo- and 5-chloro-indole-3-carbaldehydes, this signal is at δ 9.90. |
| H -2 | ~8.50 | s | ~3 Hz (with NH) | This proton is adjacent to the electron-withdrawing aldehyde group and the indole nitrogen, leading to a significant downfield shift. In related compounds, it appears as a singlet or a narrow doublet due to coupling with the NH proton. |
| H -6 | ~7.60 | d | ~8.8 Hz | This proton is coupled to H-7, resulting in a doublet. The bromine at C5 will have a deshielding effect. |
| H -7 | ~7.80 | d | ~8.8 Hz | Coupled to H-6, this proton will also be a doublet. The adjacent chlorine at C4 will cause a downfield shift. In 5-chloro-1H-indole-3-carbaldehyde, the H-7 signal is around δ 7.89. |
Note: These are predicted values. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will complement the ¹H NMR data, showing nine distinct carbon signals. The positions of the halogen-bearing carbons (C4 and C5) and the carbonyl carbon are particularly diagnostic.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 101 MHz)
| Carbon | Predicted δ (ppm) | Rationale & Comparative Data |
| C HO | ~185.5 | The aldehyde carbonyl carbon is highly deshielded. In 5-iodo-1H-indole-3-carbaldehyde, it appears at δ 185.2.[2] |
| C-2 | ~140.0 | The C2 carbon is adjacent to the nitrogen and the C3-substituent, placing it downfield. |
| C-3 | ~118.0 | The attachment of the aldehyde group shifts this carbon's resonance. |
| C-3a | ~128.0 | This is a quaternary carbon at the ring junction. |
| C-4 | ~115.0 | The direct attachment of the electronegative chlorine atom will cause a downfield shift, but the precise value is hard to predict without experimental data. |
| C-5 | ~116.0 | The carbon bearing the bromine atom. In 5-bromo-1H-indole-3-carbaldehyde, this signal is often around 115-117 ppm. |
| C-6 | ~125.0 | Aromatic CH carbon. |
| C-7 | ~127.0 | Aromatic CH carbon, deshielded by the C4-chloro group. |
| C-7a | ~135.0 | Quaternary carbon at the ring junction, adjacent to the indole nitrogen. |
Note: These are predicted values. 2D NMR techniques such as HSQC and HMBC would be essential for unambiguous assignment of all proton and carbon signals.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 5-bromo-4-chloro-1H-indole-3-carbaldehyde, the key vibrational bands will be from the N-H and C=O stretching.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
| N-H Stretch | 3200 - 3400 | Medium, Broad | Typical for indole N-H stretching. In related compounds, this appears around 3230 cm⁻¹.[3] |
| C-H Stretch (Aromatic) | 3050 - 3150 | Medium | Characteristic of C-H bonds on the aromatic ring. |
| C=O Stretch (Aldehyde) | 1640 - 1670 | Strong, Sharp | The carbonyl stretch is a very strong and characteristic absorption. For halogenated indole-3-carbaldehydes, it is often found in this region.[2][3] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Skeletal vibrations of the indole ring. |
| C-Cl Stretch | 700 - 800 | Strong | Stretching vibration for the carbon-chlorine bond. |
| C-Br Stretch | 500 - 650 | Strong | Stretching vibration for the carbon-bromine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the molecular formula.
Expected Mass Spectrum Data:
-
Molecular Formula: C₉H₅BrClNO
-
Molecular Weight: 258.50 g/mol [1]
-
HRMS (ESI+): The calculated m/z for the protonated molecule [M+H]⁺ would be approximately 257.9370 and 259.9350, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This isotopic signature is a definitive confirmation of the presence and number of these halogen atoms. The sodium adduct [M+Na]⁺ would also be observable.
Fragmentation Pathway Visualization
Caption: A simplified, plausible fragmentation pathway for 5-bromo-4-chloro-1H-indole-3-carbaldehyde in EI-MS.
Experimental Protocols
For researchers aiming to acquire this data, the following are standard, field-proven methodologies.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for definitive structural assignment.
IR Spectroscopy Protocol
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquisition: Infuse the sample solution directly into the electrospray ionization (ESI) source in positive ion mode. Acquire the spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Compare the experimentally observed accurate mass of the [M+H]⁺ or [M+Na]⁺ ion with the theoretically calculated mass to confirm the elemental composition.
Conclusion
5-bromo-4-chloro-1H-indole-3-carbaldehyde is a valuable synthetic intermediate. While a complete, published set of its spectroscopic data is elusive, a thorough understanding of spectroscopic principles and analysis of related structures provides a strong predictive foundation for its characterization. The ¹H and ¹³C NMR spectra are expected to be well-resolved, with chemical shifts heavily influenced by the three electron-withdrawing substituents. The IR spectrum will be characterized by strong N-H and C=O stretching bands, and HRMS will provide definitive confirmation of the molecular formula through its accurate mass and distinctive isotopic pattern. The predictive data and protocols outlined in this guide offer a comprehensive framework for scientists working with this and similar halogenated indole derivatives.
References
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2):783-790. [Link]
-
Royal Society of Chemistry. Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000645 - Indole-3-carboxaldehyde. [Link]
-
Royal Society of Chemistry. Regioselective C5−H Direct Iodination of Indoles. [Link]
Sources
An In-Depth Technical Guide to the Solubility of 5-bromo-4-chloro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-bromo-4-chloro-1H-indole-3-carbaldehyde, a key building block in medicinal chemistry and drug discovery. Understanding the solubility of this compound is paramount for its effective use in various research and development applications, from reaction kinetics to formulation development. This guide will delve into the theoretical and practical aspects of its solubility, offering a detailed experimental protocol for its determination and a discussion of the factors influencing this critical physicochemical property.
Introduction to 5-bromo-4-chloro-1H-indole-3-carbaldehyde and its Significance
5-bromo-4-chloro-1H-indole-3-carbaldehyde is a halogenated derivative of indole-3-carbaldehyde. The indole scaffold is a prevalent motif in numerous biologically active compounds and natural products.[1] The presence of the aldehyde group at the 3-position provides a versatile handle for a wide range of chemical transformations, making it an important intermediate in the synthesis of more complex molecules.[2] Furthermore, the specific substitution pattern of bromine and chlorine atoms on the indole ring allows for further functionalization, enhancing its utility in the exploration of novel chemical entities with potential therapeutic applications.[2]
The solubility of a compound is a fundamental physicochemical property that significantly impacts its utility in drug discovery and development. It influences a multitude of factors, including:
-
Reaction Kinetics: The rate and outcome of chemical reactions are often dependent on the concentration of the reactants in solution.
-
Purification: Crystallization and chromatographic purification methods are reliant on the differential solubility of the target compound and impurities in various solvent systems.
-
Biological Screening: In vitro and in vivo assays require the compound to be in solution to interact with biological targets.
-
Formulation Development: The development of a suitable dosage form for a drug candidate is critically dependent on its solubility characteristics.
Given its importance, a thorough understanding of the solubility of 5-bromo-4-chloro-1H-indole-3-carbaldehyde is essential for any researcher working with this compound.
Physicochemical Properties of 5-bromo-4-chloro-1H-indole-3-carbaldehyde
A summary of the key physicochemical properties of 5-bromo-4-chloro-1H-indole-3-carbaldehyde is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClNO | [2] |
| Molecular Weight | 258.50 g/mol | [2] |
| CAS Number | 115666-39-2 | [2] |
| Appearance | Solid (form may vary) | - |
| Melting Point | Not available | - |
| pKa | Not available | - |
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3] The polarity of a molecule is determined by its structure, including the presence of polar functional groups and the overall symmetry of the molecule.
Molecular Structure and Polarity Analysis
The structure of 5-bromo-4-chloro-1H-indole-3-carbaldehyde contains several key functional groups that influence its polarity and, consequently, its solubility:
-
Indole Ring: The indole nucleus itself is a bicyclic aromatic system with a nitrogen atom. The N-H group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. The aromatic rings contribute to its nonpolar character.
-
Aldehyde Group (-CHO): The carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor.
-
Halogen Atoms (Br and Cl): The bromine and chlorine atoms are electronegative, creating polar C-Br and C-Cl bonds. This introduces dipole moments into the molecule.
Overall, 5-bromo-4-chloro-1H-indole-3-carbaldehyde is a moderately polar molecule with the capacity for both hydrogen bonding and dipole-dipole interactions.
Impact of Halogenation on Solubility
The presence of halogen atoms can have a complex effect on solubility. While they increase the molecular weight and surface area, which can decrease solubility, their electronegativity also introduces polarity. The position of the halogens on the aromatic ring influences the overall dipole moment of the molecule. In the case of 5-bromo-4-chloro-1H-indole-3-carbaldehyde, the two adjacent halogen substituents will significantly impact the electron distribution within the benzene ring portion of the indole nucleus.
Solubility Profile: A Qualitative and Estimated Quantitative Overview
Indole-3-carboxaldehyde is reported to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols such as methanol and ethanol.[4][5] It is, however, sparingly soluble in aqueous buffers.[4] For instance, the solubility of indole-3-carboxaldehyde in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/mL.[4] In pure DMSO and DMF, its solubility is around 30 mg/mL.[4]
Based on this, it is highly probable that 5-bromo-4-chloro-1H-indole-3-carbaldehyde will exhibit a similar solubility profile, with good solubility in polar aprotic solvents and lower solubility in nonpolar and aqueous solvents. The addition of the bromo and chloro groups is likely to decrease its solubility in water further due to the increase in molecular weight and hydrophobicity.
Table of Estimated Solubility:
| Solvent | Solvent Type | Estimated Solubility | Rationale |
| Water | Polar Protic | Very Low | Increased hydrophobicity due to halogenation. |
| Methanol | Polar Protic | Moderately Soluble | Capable of hydrogen bonding. |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol. |
| Acetone | Polar Aprotic | Soluble | A related compound, 5-bromo-4-chloro-3-indolyl butyrate, is soluble in acetone.[6] |
| Acetonitrile | Polar Aprotic | Soluble | Good solvent for moderately polar compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Excellent solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Parent compound shows high solubility.[4] |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | Limited polarity. |
| Ethyl Acetate | Moderately Polar | Soluble | Good general-purpose solvent. |
| Hexanes | Nonpolar | Insoluble | "Like dissolves like" principle. |
Experimental Determination of Solubility: A Practical Guide
To obtain precise and reliable solubility data, experimental determination is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility and is recommended for obtaining accurate data for 5-bromo-4-chloro-1H-indole-3-carbaldehyde.[7]
Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of 5-bromo-4-chloro-1H-indole-3-carbaldehyde in a given solvent.
Materials and Reagents:
-
5-bromo-4-chloro-1H-indole-3-carbaldehyde (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
High-purity standards of the compound for calibration
-
HPLC-grade solvents for analysis
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow Diagram:
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Protocol:
-
Preparation of the Sample:
-
Add an excess amount of solid 5-bromo-4-chloro-1H-indole-3-carbaldehyde to a clean, dry vial. The excess solid ensures that a saturated solution is formed.
-
Add a precise volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution process has reached equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.
-
-
Analysis:
-
Prepare a series of dilutions of the filtered supernatant with the appropriate solvent.
-
Analyze the diluted samples using a validated HPLC-UV method. The wavelength for detection should be chosen based on the UV absorbance maximum of 5-bromo-4-chloro-1H-indole-3-carbaldehyde.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Quantify the concentration of the compound in the filtrate by comparing its peak area to the calibration curve.
-
-
Data Interpretation:
-
The concentration determined from the HPLC analysis represents the thermodynamic solubility of 5-bromo-4-chloro-1H-indole-3-carbaldehyde in the tested solvent at the specified temperature. The results are typically expressed in units of mg/mL or µg/mL.
-
Key Factors Influencing Solubility
Several factors can influence the measured solubility of 5-bromo-4-chloro-1H-indole-3-carbaldehyde. It is important to control these variables to ensure reproducible and accurate results.
-
Temperature: The solubility of most solid compounds, including this one, is expected to increase with increasing temperature. This is because the dissolution process is often endothermic.[3] Therefore, it is critical to maintain a constant temperature during the equilibration step.
-
pH of the Medium: For ionizable compounds, solubility is highly dependent on the pH of the solvent. The indole nitrogen of 5-bromo-4-chloro-1H-indole-3-carbaldehyde is weakly acidic. In highly basic solutions, it can be deprotonated, which may affect its solubility. When working with buffered aqueous solutions, the pH should be carefully controlled and reported.
-
Polymorphism: The crystalline form (polymorph) of the solid compound can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility. It is important to characterize the solid form used in the solubility experiments.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a highly purified sample is essential for obtaining accurate solubility data.
Conclusion
This technical guide has provided a comprehensive examination of the solubility of 5-bromo-4-chloro-1H-indole-3-carbaldehyde. While specific quantitative data remains to be experimentally determined and published, a strong theoretical and practical framework has been established. The compound is predicted to be highly soluble in polar aprotic solvents such as DMSO and DMF, moderately soluble in alcohols, and poorly soluble in water. A detailed, step-by-step protocol for the experimental determination of its thermodynamic solubility using the shake-flask method has been provided to enable researchers to generate precise and reliable data. A thorough understanding and control of factors such as temperature, pH, and the solid-state form of the compound are crucial for accurate solubility assessment. This knowledge is indispensable for the effective application of 5-bromo-4-chloro-1H-indole-3-carbaldehyde in the advancement of chemical synthesis and drug discovery.
References
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
- Glomme, A., & März, J. (2011). Measuring and understanding the solubility of APIs. Pharmaceutical Technology Europe, 23(10).
-
Glycosynth. (n.d.). 5-Bromo-4-chloro-3-indolyl butyrate. Retrieved from [Link]
-
Scribd. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
-
The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from [Link]
- U.S. Pharmacopeial Convention. (2018). General Chapter <1236> Solubility. In United States Pharmacopeia and National Formulary (USP 41-NF 36). Rockville, MD: U.S. Pharmacopeial Convention.
Sources
Technical Whitepaper: Biological Activity & Synthetic Utility of 5-Bromo-4-chloro-1H-indole-3-carbaldehyde
[1]
Executive Summary
5-Bromo-4-chloro-1H-indole-3-carbaldehyde (CAS: 115666-39-2) is a highly functionalized indole derivative characterized by a specific halogenation pattern at the C4 and C5 positions.[1][2][3] While often associated with the "X-Gal" family of chromogenic substrates due to the shared 5-bromo-4-chloroindole core, this aldehyde possesses distinct chemical reactivity and biological potential.[1]
Its primary utility is twofold:
-
Medicinal Chemistry Precursor: It acts as a lipophilic, electron-deficient scaffold for synthesizing Schiff bases, semicarbazones, and heterocycles (e.g., pyrimidines) with potent antimicrobial and antifungal activity.[2]
-
Synthetic Intermediate: It allows for the introduction of carbon-based functional groups at the C3 position, distinct from the oxidative pathways used to create indigogenic dyes.[2]
Chemical Profile & Pharmacophore Analysis
The biological activity of this molecule is dictated by the electronic and steric effects of its substituents.
| Feature | Chemical Function | Biological/Synthetic Impact |
| Indole Core | Scaffold | Mimics tryptophan; recognized by diverse biological targets (kinases, receptors).[1][2] |
| C3-Aldehyde | Electrophile | Highly reactive "warhead" for condensation reactions (Schiff bases, Knoevenagel).[1][2] |
| C4-Chlorine | Steric/Electronic | Induces torsion in the indole ring; prevents metabolic degradation at C4; modulates pKa.[1][2] |
| C5-Bromine | Lipophilicity | Increases LogP, enhancing membrane permeability; provides a handle for cross-coupling (Suzuki/Sonogashira).[1][2] |
Mechanistic Insight: The 4-chloro substituent is particularly rare and critical.[2] In chromogenic substrates (like X-Gal), it shifts the absorption maximum of the final dimer (indigo dye) to a teal-blue color. In medicinal chemistry, this chlorine atom creates steric hindrance that can lock the conformation of downstream derivatives, potentially increasing binding selectivity.
Biological Activity: The Aldehyde as a Pharmacophore Precursor
While the aldehyde itself is a reactive intermediate, its biological value is realized through its conversion into nitrogen-containing derivatives.[2]
Antimicrobial Activity (Schiff Bases & Semicarbazones)
Research indicates that semicarbazone and thiosemicarbazone derivatives of halogenated indole-3-carbaldehydes exhibit significant antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1][2]
-
Mechanism of Action: The azomethine (-CH=N-) linkage in these derivatives, combined with the lipophilic 5-Br-4-Cl indole core, facilitates penetration of the bacterial cell wall.[1][2] Once inside, these compounds can chelate transition metal ions essential for bacterial metalloenzymes, inhibiting respiration and replication.[2]
-
Structure-Activity Relationship (SAR): The 5-bromo and 4-chloro groups increase the lipophilicity (hydrophobicity) of the molecule compared to non-halogenated indoles, improving passive transport across lipid bilayers.[1][2]
Cytotoxicity & Anticancer Potential
The aldehyde serves as a starting material for chalcones (via Claisen-Schmidt condensation) and pyrimidines .[1][2] These derivatives have been screened for cytotoxicity against cancer cell lines (e.g., MCF-7).[1][2][4] The halogenated indole moiety acts as a bioisostere for other planar aromatics, capable of intercalating DNA or inhibiting tubulin polymerization.
Synthetic Pathways & Divergence[3]
The following diagram illustrates how 5-bromo-4-chloro-1H-indole-3-carbaldehyde fits into the broader landscape of indole chemistry, distinguishing it from the X-Gal synthesis pathway.
Figure 1: Divergent synthetic pathways.[1][2] The aldehyde is generated via Vilsmeier-Haack formylation and leads to bioactive drugs, whereas X-Gal synthesis typically proceeds via oxidation of the indole core.[1]
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-4-chloro-1H-indole-3-carbaldehyde (Vilsmeier-Haack)
This protocol introduces the formyl group at C3 of the indole ring.[1][3]
Reagents: 5-Bromo-4-chloroindole (1.0 eq), Phosphorus Oxychloride (POCl
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 5-bromo-4-chloroindole in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Addition: Dropwise add POCl
over 30 minutes. The solution may turn yellow/orange as the Vilsmeier salt forms. -
Reaction: Remove the ice bath and stir at room temperature for 1 hour. Then, heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quenching: Cool the mixture to room temperature. Pour slowly into crushed ice/water containing sodium acetate or saturated NaHCO
to neutralize (pH 7–8). -
Isolation: A precipitate will form.[2][5] Filter the solid, wash copiously with water, and dry under vacuum. Recrystallize from Ethanol/DMF if necessary.
-
Yield: Expected yield 80–90%. Product is a pale yellow solid.[2][6][7]
Protocol B: Synthesis of Antimicrobial Schiff Base Derivative
General procedure for condensing the aldehyde with a primary amine (e.g., semicarbazide or aniline derivative).[2]
Reagents: 5-Bromo-4-chloro-1H-indole-3-carbaldehyde (1.0 eq), Substituted Aniline/Amine (1.0 eq), Ethanol (Solvent), Glacial Acetic Acid (Cat.).[1][2]
-
Dissolution: Dissolve the aldehyde in absolute ethanol (10 mL/mmol).
-
Condensation: Add the amine and 2–3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.
-
Workup: Cool the solution. The Schiff base often precipitates out upon cooling. If not, reduce volume by evaporation.
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol to obtain the pure bioactive compound.
References
-
BenchChem. (2025).[2][8] 5-Bromo-4-chloro-1H-indole-3-carbaldehyde: Chemical Building Block and Precursor. Retrieved from [1][2]
-
PubChem. (2025).[2] Compound Summary for X-Gal (Related Core Structure). National Library of Medicine. Retrieved from [1][2]
-
Sigma-Aldrich. (2025).[1][2] Product Specification: 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside. Retrieved from [1][2]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[2][6] Retrieved from [1][2]
-
RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Royal Society of Chemistry. Retrieved from [1][2]
Sources
- 1. X-Gal | C14H15BrClNO6 | CID 65181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ≥98.0% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Bromo-4-chloro-1H-indole-3-carbaldehyde|RUO [benchchem.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. X-Gal (5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside) [gbiosciences.com]
- 6. orgsyn.org [orgsyn.org]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Strategic Utility of 5-Bromo-4-Chloro-1H-Indole-3-Carbaldehyde in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone, celebrated for its prevalence in natural products and its remarkable versatility in engaging with a multitude of biological targets.[1][2] Within this privileged class of heterocycles, strategic halogenation patterns can dramatically enhance pharmacological properties. This guide elucidates the pivotal role of a specific, di-halogenated indole derivative, 5-bromo-4-chloro-1H-indole-3-carbaldehyde , as a versatile building block in medicinal chemistry. Its unique substitution pattern not only influences its intrinsic reactivity but also provides multiple vectors for molecular elaboration, making it an invaluable starting point for the synthesis of complex therapeutic agents.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth technical insights, field-proven protocols, and a critical examination of the causality behind experimental choices.
The Significance of Halogenation in Indole-Based Drug Design
The introduction of halogen atoms into the indole ring is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic profile of a molecule. The bromo and chloro substituents at the 5- and 4-positions of the indole core in 5-bromo-4-chloro-1H-indole-3-carbaldehyde are not merely passive additions; they actively contribute to the compound's utility:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the halogens influences the electron density of the indole ring, impacting its reactivity in subsequent chemical transformations.
-
Enhanced Biological Activity: Halogenation can lead to improved binding affinity with biological targets through the formation of halogen bonds and hydrophobic interactions. Studies have shown that halogenation at the C4, C5, C6, and C7 positions of the indole nucleus can significantly enhance antibacterial potency.
-
Metabolic Stability: The presence of halogens can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.
-
Vectors for Further Functionalization: The bromo and chloro substituents serve as handles for further chemical modifications, most notably through metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.[1]
Synthesis of 5-Bromo-4-Chloro-1H-Indole-3-Carbaldehyde: A Convergent Approach
The synthesis of the title compound is most effectively achieved through a convergent multi-step sequence. This involves the initial preparation of the di-halogenated indole precursor, 5-bromo-4-chloro-1H-indole, followed by formylation at the electron-rich C-3 position.
Synthesis of the Precursor: 5-Bromo-4-Chloro-1H-Indole
A robust method for the synthesis of 5-bromo-4-chloro-1H-indole is paramount. While various synthetic routes to halogenated indoles exist, a common strategy involves the functionalization of a pre-existing indole or a related precursor. The following protocol outlines a representative synthetic approach.
Protocol 1: Synthesis of 5-Bromo-4-Chloro-1H-Indole
Materials:
-
4-Chloro-1H-indole
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1H-indole (1.0 equivalent) in anhydrous DMF. Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Upon completion, pour the reaction mixture into ice-water. A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual DMF and succinimide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 5-bromo-4-chloro-1H-indole as a crystalline solid.
Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF, to introduce a formyl group (-CHO) at the C-3 position of the indole ring.
Protocol 2: Vilsmeier-Haack Formylation of 5-Bromo-4-Chloro-1H-Indole
Materials:
-
5-Bromo-4-chloro-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask equipped with a dropping funnel and a condenser
-
Saturated sodium carbonate solution
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-neck round-bottom flask, place anhydrous DMF (5.0 equivalents) and cool it to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 5-bromo-4-chloro-1H-indole (1.0 equivalent) in anhydrous DMF in a separate flask and add this solution to the prepared Vilsmeier reagent at 0 °C.
-
Heating: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 85-95 °C and maintain this temperature for 5-8 hours. Monitor the reaction progress by TLC.
-
Workup and Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline. This step is exothermic and should be performed with caution. The product will typically precipitate as a solid.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. The crude 5-bromo-4-chloro-1H-indole-3-carbaldehyde can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules
The aldehyde functionality at the C-3 position of 5-bromo-4-chloro-1H-indole-3-carbaldehyde is a versatile handle for a wide array of chemical transformations, making it a cornerstone for building molecular complexity.
Synthesis of Schiff Bases and Heterocycles
The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases). These imines can be valuable pharmacophores in their own right or can serve as intermediates for the synthesis of more complex heterocyclic systems. For example, reaction with semicarbazide or thiosemicarbazide can yield semicarbazone and thiosemicarbazone derivatives, respectively, which have shown promising antibacterial activities.
Protocol 3: Synthesis of a 5-Bromo-4-chloro-1H-indole-3-carbaldehyde Thiosemicarbazone Derivative
Materials:
-
5-Bromo-4-chloro-1H-indole-3-carbaldehyde
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Reaction Setup: To a solution of 5-bromo-4-chloro-1H-indole-3-carbaldehyde (1.0 equivalent) in ethanol in a round-bottom flask, add thiosemicarbazide (1.1 equivalents).
-
Catalysis and Reflux: Add a few drops of glacial acetic acid to catalyze the reaction. Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Product Formation and Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the desired thiosemicarbazone derivative.
Building Blocks for Kinase Inhibitors
The indole nucleus is a common scaffold in the design of kinase inhibitors. The 5-bromo-4-chloro-1H-indole-3-carbaldehyde can be elaborated into potent kinase inhibitors through various synthetic strategies. For instance, the aldehyde can be used in reactions like the Wittig or Horner-Wadsworth-Emmons reaction to introduce carbon-carbon double bonds, which can then be further functionalized. Additionally, the indole nitrogen can be alkylated or acylated to introduce functionalities that can interact with the kinase active site.
Data Presentation
Table 1: Physicochemical Properties of 5-Bromo-4-chloro-1H-indole-3-carbaldehyde
| Property | Value | Reference |
| CAS Number | 115666-39-2 | [1] |
| Molecular Formula | C₉H₅BrClNO | [1] |
| Molecular Weight | 258.50 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | - |
| Melting Point | >200 °C | - |
Table 2: Representative Reaction Conditions for Vilsmeier-Haack Formylation of Indoles
| Starting Material | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Chloro-2-methyl-aniline | 85 | 5 | 90 | [4] |
| 4-Bromo-2-methyl-aniline | 90 | 9 | 91 | [4] |
| 2,4-Dimethyl-aniline | 85 | 5 | 88 | [4] |
Conclusion and Future Perspectives
5-Bromo-4-chloro-1H-indole-3-carbaldehyde stands out as a highly valuable and versatile building block in the arsenal of medicinal chemists. Its strategic di-halogenation pattern, coupled with the reactive aldehyde functionality, provides a rich platform for the synthesis of diverse and complex molecular architectures. The protocols detailed herein offer a practical guide for its synthesis and derivatization, empowering researchers to explore its full potential in the quest for novel therapeutic agents. As our understanding of the intricate roles of halogen bonding and substitution in drug-receptor interactions continues to grow, the strategic application of building blocks like 5-bromo-4-chloro-1H-indole-3-carbaldehyde will undoubtedly continue to fuel innovation in drug discovery.
References
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
- Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC. (URL: not available)
-
Indoles in Drug Design and Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])
-
Indole-Containing Metal Complexes and Their Medicinal Applications - PMC - NIH. (URL: [Link])
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-4-Chloro-1H-indole-3-carbaldehyde
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 5-bromo-4-chloro-1H-indole-3-carbaldehyde by recrystallization. We will explore a detailed protocol, address common experimental challenges through a troubleshooting guide, and answer frequently asked questions to ensure you can achieve the desired purity for your downstream applications.
The subject compound, 5-bromo-4-chloro-1H-indole-3-carbaldehyde (CAS No. 115666-39-2), is a crucial building block in medicinal chemistry, often serving as a precursor for more complex pharmacologically active molecules.[1] Its synthesis, commonly achieved via the Vilsmeier-Haack formylation of the corresponding indole, can introduce various impurities.[2][3] Therefore, a robust purification method is essential to ensure the integrity of subsequent synthetic steps and biological assays. Recrystallization remains the most effective and scalable method for purifying this nonvolatile organic solid.[4]
Part 1: Recommended Recrystallization Protocol
This protocol outlines a standard procedure for the recrystallization of 5-bromo-4-chloro-1H-indole-3-carbaldehyde. The primary method described uses a mixed solvent system of ethyl acetate and hexane, which offers excellent control over solubility.
Experimental Workflow Diagram
Caption: Workflow for the purification of 5-bromo-4-chloro-1H-indole-3-carbaldehyde.
Step-by-Step Methodology
-
Solvent Selection: Place approximately 20-30 mg of the crude material into a small test tube. Add a few drops of a potential solvent (see Table 1). If it dissolves immediately at room temperature, the solvent is unsuitable. Heat the solvent to its boiling point. The ideal solvent will dissolve the compound completely when hot but show poor solubility at room temperature.[4] For this compound, an ethyl acetate/hexane system is recommended.
-
Dissolution: Place the bulk of the crude 5-bromo-4-chloro-1H-indole-3-carbaldehyde into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Heat ethyl acetate in a separate flask on a hot plate and add the minimum amount of the hot solvent to the crude material while stirring until the solid is fully dissolved. Using the minimum volume is critical for maximizing yield.[5]
-
Decolorization (If Necessary): If the hot solution is colored and the pure compound is expected to be colorless or pale yellow, remove it from the heat and allow it to cool slightly. Add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.[4]
-
Hot Filtration (If Necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents premature crystallization in the funnel.[4]
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Uninterrupted, slow cooling is crucial for the formation of large, pure crystals and to prevent trapping impurities, which can occur with rapid cooling.[5][6] Once the solution has reached room temperature and crystal growth has slowed, place the flask in an ice-water bath for 20-30 minutes to maximize crystal recovery.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization, or just the anti-solvent like hexane) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.
Data Summary Table
| Parameter | Recommended Solvent System 1 | Recommended Solvent System 2 |
| Primary Solvent ("Good") | Ethyl Acetate | Ethanol |
| Anti-Solvent ("Poor") | n-Hexane | Water |
| Typical Ratio | Start with pure Ethyl Acetate, add Hexane until cloudy | Start with pure Ethanol, add Water until cloudy |
| Dissolution Temp. | ~77 °C (Boiling Point of EtOAc) | ~78 °C (Boiling Point of EtOH) |
| Crystallization Temp. | Room Temperature, then 0-4 °C | Room Temperature, then 0-4 °C |
| Expected Outcome | Formation of well-defined, pale crystals | Formation of fine, possibly off-white crystals |
| Notes | Offers excellent control for "oiling out" issues. | A common choice for polar indole derivatives.[2] |
Part 2: Troubleshooting Guide
Problem: My compound "oiled out" as a liquid instead of forming solid crystals.
-
Probable Causes:
-
The boiling point of the recrystallization solvent is higher than the melting point of your compound (or the melting point of the impure mixture).
-
The solution is too highly concentrated, causing the compound to come out of solution too rapidly at a temperature above its melting point.[6]
-
-
Recommended Solutions:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional hot "good" solvent (e.g., ethyl acetate) to make the solution slightly more dilute.[6] This will lower the saturation temperature.
-
Attempt the crystallization again, ensuring a very slow cooling rate.
-
If the problem persists, choose a different solvent or solvent system with a lower boiling point.
-
Problem: No crystals have formed, even after cooling in an ice bath.
-
Probable Causes:
-
Recommended Solutions:
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[6]
-
Seed Crystals: Add a tiny crystal of the crude starting material to the solution to act as a template for crystal growth.[6]
-
Reduce Solvent Volume: Re-heat the solution and boil off a portion of the solvent on the hot plate in a fume hood. Allow the solution to cool again.[6]
-
Add an Anti-Solvent: If using a single solvent system, you can carefully add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise until the solution becomes persistently cloudy, then reheat to clarify and cool again.
-
Problem: The crystal yield is very low.
-
Probable Causes:
-
Excess solvent was used, meaning a significant amount of the product remains dissolved in the mother liquor.[5]
-
Premature crystallization occurred during a hot filtration step.
-
The crystals were washed with too much cold solvent, or the wash solvent was not sufficiently cold.
-
The compound has significant solubility in the cold solvent.
-
-
Recommended Solutions:
-
Attempt to recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.
-
In future attempts, be meticulous about using the absolute minimum amount of hot solvent required for dissolution.
-
Always use ice-cold solvent for washing the final crystals and use it sparingly.
-
Problem: The final crystals are still colored.
-
Probable Cause:
-
The crude material contains soluble, colored impurities that were not removed during the process.
-
-
Recommended Solution:
-
Re-run the entire recrystallization procedure. After dissolving the compound in the hot solvent, add a small amount of activated charcoal.[4] The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent if I don't have a known procedure? The ideal recrystallization solvent should dissolve the target compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[4] A good rule of thumb is "like dissolves like"; solvents with similar functional groups to the compound may be good solubilizers.[7] For 5-bromo-4-chloro-1H-indole-3-carbaldehyde, which has polar (aldehyde, N-H) and non-polar (aromatic, halo-substituted) regions, moderately polar solvents like ethyl acetate, acetone, or ethanol are good starting points.[7] Often, a mixed-solvent system (a "good" solvent paired with a "poor" anti-solvent) provides the best results.
Q2: What are the likely impurities in my crude 5-bromo-4-chloro-1H-indole-3-carbaldehyde? If synthesized via the Vilsmeier-Haack reaction, common impurities include unreacted 5-bromo-4-chloro-1H-indole, residual reagents like N,N-dimethylformamide (DMF), and byproducts from the hydrolysis of phosphorus oxychloride (POCl₃).[2] Side reactions can also sometimes lead to the formation of indole trimers or other polymeric materials, especially under strongly acidic conditions.[8]
Q3: What level of purity can I expect, and how do I assess it? A successful recrystallization should yield a product with significantly improved purity, often >98%. The most straightforward method to assess purity is by measuring the melting point. A pure compound will have a sharp and narrow melting range, whereas an impure compound will melt over a broader and lower temperature range. For definitive purity analysis, techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: Are there alternative purification methods if recrystallization fails? Yes. If recrystallization proves ineffective, for example, if the compound consistently oils out or if impurities have very similar solubility profiles, the next method of choice is column chromatography on silica gel.[9][10] A solvent system such as hexane/ethyl acetate is often effective for eluting compounds of this type.[11]
References
- BenchChem. (2025).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester.
- BenchChem.5-Bromo-4-chloro-1H-indole-3-carbaldehyde.
- University of Rochester.
- PMC.Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
- Recrystalliz
- RECRYSTALLISATION.Never heat organic solvents with a Bunsen burner.
- Recrystalliz
- BenchChem. (2025, December).
- BenchChem.
- Semantic Scholar.Formation of indole trimers in Vilsmeier type reactions.
- EvitaChem.Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1.
Sources
- 1. 5-Bromo-4-chloro-1H-indole-3-carbaldehyde|RUO [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Residual Solvents from 5-Bromo-4-chloro-1H-indole-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for handling and purifying 5-bromo-4-chloro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with residual solvent removal from this key synthetic intermediate. As a versatile building block in medicinal chemistry, ensuring the purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs).[1]
This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple procedural lists to explain the underlying scientific principles of each step.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual solvents from 5-bromo-4-chloro-1H-indole-3-carbaldehyde so critical?
A1: Residual solvents are organic volatile chemicals that are used or produced during the synthesis of drug substances but are not completely removed by practical manufacturing techniques.[2][3] Their removal is critical for several reasons:
-
Patient Safety: Many solvents are toxic and pose a risk to human health. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on their presence in final drug products.[4][5]
-
Product Quality and Stability: Solvents can affect the crystal structure (polymorphism), solubility, stability, and bioavailability of the API.[6][7]
-
Reaction Performance: Residual solvents from one step can interfere with subsequent chemical transformations, leading to side reactions, lower yields, or catalyst poisoning.
Q2: What are the typical residual solvents I should expect in my crude 5-bromo-4-chloro-1H-indole-3-carbaldehyde?
A2: The synthesis of this compound and related indole-3-carbaldehydes often involves the Vilsmeier-Haack reaction.[1][8] Therefore, the most common and challenging residual solvent is N,N-Dimethylformamide (DMF) . Other potential solvents depend on the full synthetic route and may include:
-
Toluene, Heptane, or Hexanes: Often used in preceding steps or workup procedures.
-
Alcohols (Methanol, Ethanol, Isopropanol): Used for recrystallization or washing.
-
Ethers (Tetrahydrofuran (THF), Diethyl ether): Common reaction or extraction solvents.[9]
-
Dichloromethane (DCM): A common solvent for chromatography and reactions.
Q3: What are the acceptable limits for these solvents in a pharmaceutical context?
A3: The ICH Q3C (R8) guideline provides a framework for acceptable limits based on toxicological data, classifying solvents into three categories.[5][10]
-
Class 1: Solvents to be avoided, such as Benzene and Carbon tetrachloride, which are known carcinogens.[6]
-
Class 2: Solvents with inherent toxicity that should be limited. This class includes common synthetic solvents like DMF, Toluene, Methanol, and Dichloromethane. Their limits are based on a Permitted Daily Exposure (PDE).[5][6]
-
Class 3: Solvents with low toxic potential, such as Ethanol, Acetone, and Heptane. These are generally limited by Good Manufacturing Practices (GMP) to 5000 ppm or 0.5%.[6]
It is crucial to consult the latest ICH Q3C guidelines for specific concentration limits (ppm) for each solvent.[2][4][11]
Q4: How do I accurately test for residual solvents?
A4: The gold-standard and regulatory-accepted method for analyzing residual solvents is Headspace Gas Chromatography (HS-GC) , typically with a Flame Ionization Detector (FID).[7][12][13][14] This technique is highly sensitive and specific. The sample is heated in a sealed vial, and the volatile solvents in the "headspace" gas are injected into the GC for separation and quantification.[12][15] For non-volatile or high-boiling point solvents, direct liquid injection GC may be necessary.[16]
Q5: What is the fundamental difference between recrystallization, slurry washing, and drying for solvent removal?
A5: These are distinct unit operations that address solvent removal in different ways:
-
Drying: This is the final step intended to remove the bulk processing solvent (like a wash solvent) from the wet cake.[17][18] However, it is often ineffective at removing high-boiling point solvents or those trapped within the crystal lattice.
-
Recrystallization: This is a powerful purification technique where the crude solid is completely dissolved in a suitable solvent at an elevated temperature and then allowed to slowly crystallize upon cooling.[19][20][21][] This process physically excludes solvent molecules and other impurities from the newly formed crystal lattice, offering a significant purification factor.
-
Slurry Washing: This involves suspending the solid product in a carefully chosen solvent (an "anti-solvent") in which the product has very low solubility but the entrapped mother liquor (containing the residual solvent) is soluble.[23] It is less powerful than recrystallization but is excellent for displacing impure mother liquor from the surface of the crystals and between agglomerates.[23][24]
Section 2: Troubleshooting Guide
Problem: My GC analysis shows high levels of DMF, a Class 2 solvent, even after prolonged vacuum drying.
Causality: DMF has a high boiling point (153 °C) and is notoriously difficult to remove by simple drying. It can form strong intermolecular interactions with the indole N-H and aldehyde groups, effectively "binding" to your product. Standard vacuum oven temperatures may be insufficient to provide the energy needed for it to escape the solid matrix, especially if the material forms a dense cake.
Solution Pathway:
-
Slurry Washing (First-Line Approach): This is often the most efficient method.
-
Action: Suspend your crude, dried material in a suitable anti-solvent. Good candidates include water, methanol, or isopropanol, provided your product has low solubility in them. The goal is to dissolve the DMF out of the solid.
-
Rationale: DMF is highly soluble in water and lower alcohols. By agitating the solid in one of these anti-solvents, you create a concentration gradient that pulls the DMF from the solid into the liquid phase.
-
Pro-Tip: Using heated water (e.g., 40-50 °C) can increase the efficiency of DMF removal, but first confirm that this temperature does not significantly increase the solubility of your indole product, which would lead to yield loss. Perform multiple small washes rather than one large one for better efficiency.[23]
-
-
Recrystallization (For Higher Purity): If slurry washing is insufficient or if other impurities are present, recrystallization is the best option.
-
Action: Choose a solvent system where 5-bromo-4-chloro-1H-indole-3-carbaldehyde is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for indole derivatives include ethanol, isopropanol, or ethyl acetate/heptane mixtures.
-
Rationale: As pure crystals form from the solution upon cooling, the DMF molecules are excluded from the crystal lattice and remain in the mother liquor.[20] The subsequent filtration and washing of the purified crystals with a clean, volatile anti-solvent will leave a product with significantly lower DMF levels.
-
Problem: After recrystallization from an ethyl acetate/heptane system, my product still fails residual solvent specifications for both solvents.
Causality: This issue typically points to one of two root causes:
-
Inefficient Filtration/Washing: The mother liquor, which is rich in both ethyl acetate and heptane, was not adequately removed from the wet cake after filtration. During drying, the solvents evaporate, but any non-volatile impurities dissolved in them are deposited back onto your pure crystals.[23]
-
Improper Drying Technique: The initial drying rate might be too aggressive, causing the formation of a hard outer crust on the particles ("case hardening").[25] This crust traps the remaining solvent inside the solid, preventing its removal even under deep vacuum.[25]
Solution Pathway:
-
Optimize the Washing Step:
-
Action: After filtering the recrystallized product, wash the cake on the filter with fresh, cold anti-solvent (in this case, heptane). Ensure the cake is not cracked, as this allows the wash solvent to bypass the solid instead of displacing the mother liquor. A gentle press of the cake can help squeeze out more mother liquor before the wash.
-
Rationale: The wash displaces the impurity-laden mother liquor.[23] Using a cold solvent minimizes the loss of your desired product due to dissolution.
-
-
Implement a Two-Stage Drying Protocol:
-
Action:
-
Stage 1 (Low Vacuum/Gentle Heat): Start drying at a moderate temperature (e.g., 35-40 °C) with a slight vacuum or a nitrogen sweep. The goal is to remove the bulk of the surface solvent slowly.
-
Stage 2 (High Vacuum/Increased Heat): Once the material appears free-flowing, increase the temperature (if thermally stable) and apply a full vacuum to remove the final traces of solvent.
-
-
Rationale: This staged approach prevents the rapid evaporation that leads to case hardening, allowing solvent from the interior of the particles to escape efficiently.[25]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing high residual solvent levels.
Caption: A troubleshooting decision tree for addressing residual solvent issues.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification via Slurry Washing to Remove DMF
This protocol assumes you have 10 g of crude 5-bromo-4-chloro-1H-indole-3-carbaldehyde with unacceptable levels of DMF.
-
Solvent Selection: Choose an anti-solvent. Deionized water is an excellent first choice due to the high solubility of DMF and typically low solubility of functionalized indoles.
-
Slurry Formation: In a round-bottom flask equipped with a magnetic stirrer, add the 10 g of crude material. Add 50 mL (5 volumes) of deionized water.
-
Agitation: Stir the slurry vigorously at room temperature (20-25 °C) for 1-2 hours. Vigorous agitation is key to breaking up agglomerates and ensuring good mass transfer of the DMF into the water.
-
Filtration: Set up a Buchner funnel with an appropriate filter paper. Collect the solid product by vacuum filtration.
-
Displacement Wash: While the cake is still on the filter under vacuum, wash it with two portions of 20 mL (2 volumes each) of fresh deionized water. This displaces the DMF-laden water from the cake.
-
Volatile Solvent Wash (Optional but Recommended): To aid in drying, perform a final wash with a low-boiling point solvent in which your product is insoluble, such as heptane (20 mL). This will displace the water.
-
Drying: Dry the purified material in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Analysis: Submit a sample for residual solvent analysis by HS-GC to confirm the removal of DMF and quantify any remaining wash solvents.
Protocol 2: Optimized Vacuum Drying
This protocol is for drying a wet cake (e.g., after recrystallization or washing) to minimize residual low-boiling point solvents.
-
Initial Setup: Place the wet filter cake into a suitable drying tray, spreading it into a thin, even layer to maximize surface area. Break up any large clumps.
-
Stage 1 - Atmospheric/Low Vacuum Drying: Place the tray in a vacuum oven at 40 °C. For the first 2-4 hours, apply either a gentle stream of nitrogen or a very mild vacuum (e.g., 100-200 mmHg).[25] This allows the bulk of the surface solvent to evaporate slowly without forming a crust.
-
Stage 2 - Full Vacuum Drying: After the initial stage, when the powder appears mostly dry and is free-flowing, increase the vacuum to its maximum level (<10 mmHg).
-
Hold Period: Continue drying under full vacuum at 40-50 °C for at least 12-16 hours, or until constant weight is achieved. Periodically breaking up the cake (if safe and feasible) can open new channels for solvent to escape.
-
Analysis: Submit the final, dry sample for analysis.
Section 4: Data Summary Table
The table below summarizes key information for common solvents encountered during the synthesis of 5-bromo-4-chloro-1H-indole-3-carbaldehyde.
| Solvent Name | ICH Class | Concentration Limit (ppm) | Boiling Point (°C) | Recommended Removal Strategy |
| N,N-Dimethylformamide (DMF) | 2 | 880 | 153.0 | Slurry Wash (Water/MeOH), Recrystallization |
| Toluene | 2 | 890 | 110.6 | Recrystallization, Optimized Drying |
| Methanol | 2 | 3000 | 64.7 | Optimized Drying, Slurry Wash (Heptane) |
| Dichloromethane (DCM) | 2 | 600 | 39.6 | Optimized Drying |
| Tetrahydrofuran (THF) | 2 | 720 | 66.0 | Optimized Drying |
| Heptane | 3 | 5000 | 98.4 | Standard/Optimized Drying |
| Ethyl Acetate | 3 | 5000 | 77.1 | Standard/Optimized Drying |
| Ethanol | 3 | 5000 | 78.4 | Standard/Optimized Drying |
| Acetone | 3 | 5000 | 56.0 | Standard/Optimized Drying |
Note: Concentration limits are for guidance and are based on the ICH Q3C(R8) guidelines. Always refer to the most current regulatory documents for definitive limits.[5][10]
Section 5: References
-
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13–26. [Link][12][13]
-
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. ResearchGate. [Link][15]
-
European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link][4]
-
Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link][2]
-
International Council for Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link][5]
-
Scribd. (n.d.). Drying Techniques in Pharmaceutics. [Link][26]
-
Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. [Link][6]
-
International Council for Harmonisation (ICH). (2019). Impurities: Guideline for Residual Solvents Q3C(R6). [Link][11]
-
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. PubMed. [Link][13]
-
Separation Science. (2023). Method for the analysis of residual solvents in pharmaceuticals. [Link][16]
-
Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link][10]
-
Al-Hilali, A. A., et al. (2018). Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals. Pharmaceuticals (Basel), 11(3), 80. [Link][27]
-
Yang, Y., Tyler, S., & Wilson, K. (n.d.). 446e Trouble-Shooting of High Residual Solvent during Drying of Biological Derived Api. AIChE. [Link][25]
-
Pharmaguideline. (n.d.). Objectives, Applications and Mechanism of Drying Process. [Link][18]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link][19]
-
Syrris. (n.d.). Crystallization in drug development. [Link][28]
-
LabXchange. (2024). Lab Procedure: Recrystallization. [Link][20]
-
International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. [Link][21]
-
Foley, D., et al. (2024). Integrated Filtration and Washing Modeling: Optimization of Impurity Rejection for Filtration and Washing of Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link][24]
-
Feature-Tec. (n.d.). Nano Slurry Concentration & Washing. [Link][29]
-
O'Mahony, M., et al. (2021). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Organic Process Research & Development, 25(3), 545–554. [Link][23]
-
Foley, D., et al. (2022). Digital Design of Filtration and Washing of Active Pharmaceutical Ingredients via Mechanistic Modeling. Organic Process Research & Development, 27(1), 118–132. [Link][30]
-
Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. [31]
-
ResearchGate. (2025). Efficient Purification of an Active Pharmaceutical Ingredient via Cocrystallization: From Thermodynamics to Scale-Up. [Link][32]
-
European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link][3]
-
Glycosynth. (n.d.). 5-Bromo-4-chloro-3-indolyl butyrate. [Link][33]
-
LCGC International. (2024). Overcoming Common Challenges to Determine Residual Impurities Using IC in APIs with Limited Water. [Link][34]
-
ResolveMass Laboratories Inc. (2025). Pharmaceutical Residual Solvent Testing? A Complete Guide. [Link][14]
-
Chromatography Forum. (2004). Residual solvents in API by Headspace GC. [Link][35]
-
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link][9]
-
Carl ROTH. (2024). Safety Data Sheet: 5-Bromo-4-chloro-3-indolyl phosphate disodium salt. [Link][36]
-
MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link][37]
-
Google Patents. (n.d.). EP2500072A1 - A novel process of residual solvent removal. [38]
-
ACS Omega. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. [Link][39]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link][40]
-
The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Link][41]
-
MP Biomedicals. (n.d.). 5-Bromo-4-Chloro-3-Indolyl-Α-D-Galactopyranoside. [Link][42]
Sources
- 1. 5-Bromo-4-chloro-1H-indole-3-carbaldehyde|RUO [benchchem.com]
- 2. tga.gov.au [tga.gov.au]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. agilent.com [agilent.com]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 11. database.ich.org [database.ich.org]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Analytical methods for residual solvents determination in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
- 16. Method for the analysis of residual solvents in pharmaceuticals | Separation Science [sepscience.com]
- 17. Drying - Clinical GateClinical Gate [clinicalgate.com]
- 18. Objectives, Applications and Mechanism of Drying Process | Pharmaguideline [pharmaguideline.com]
- 19. scispace.com [scispace.com]
- 20. LabXchange [labxchange.org]
- 21. ViewArticleDetail [ijpronline.com]
- 23. Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 26. scribd.com [scribd.com]
- 27. Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. syrris.com [syrris.com]
- 29. Nano Slurry Concentration & Washing-Feature-Tec- Filtration, Separation, Purification [feature-tec.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 32. researchgate.net [researchgate.net]
- 33. Glycosynth - 5-Bromo-4-chloro-3-indolyl butyrate [glycosynth.co.uk]
- 34. chromatographyonline.com [chromatographyonline.com]
- 35. Residual solvents in API by Headspace GC - Chromatography Forum [chromforum.org]
- 36. carlroth.com:443 [carlroth.com:443]
- 37. mdpi.com [mdpi.com]
- 38. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 39. pubs.acs.org [pubs.acs.org]
- 40. researchgate.net [researchgate.net]
- 41. rsc.org [rsc.org]
- 42. mpbio.com [mpbio.com]
Validation & Comparative
Spectroscopic Validation Guide: 5-Bromo-4-chloro-1H-indole-3-carbaldehyde vs. Precursors
Executive Summary
Target Molecule: 5-Bromo-4-chloro-1H-indole-3-carbaldehyde Primary Precursor: 5-Bromo-4-chloro-1H-indole Context: This guide details the spectroscopic differentiation of the target 3-formyl indole from its non-formylated precursor. The 4,5-disubstitution pattern presents unique steric and electronic challenges that are detectable via NMR and Mass Spectrometry. This document serves as a standard operating procedure (SOP) for structural validation in medicinal chemistry workflows.
Synthetic Context & Mechanism
To understand the spectral shifts, one must understand the transformation. The synthesis typically utilizes the Vilsmeier-Haack formylation , a reaction sensitive to steric crowding at the C4 position.
Reaction Pathway
The electrophilic Vilsmeier reagent (chloroiminium ion) attacks the electron-rich C3 position of the indole. The subsequent hydrolysis yields the aldehyde.[1][2]
Figure 1: Vilsmeier-Haack pathway converting the C3-H precursor to the C3-formyl product.
Spectroscopic Comparison
The transition from precursor to product results in distinct "appearing" and "disappearing" signals.
Nuclear Magnetic Resonance ( H NMR)
The most definitive validation method. The introduction of the electron-withdrawing carbonyl group at C3 significantly deshields the adjacent C2 proton and the N-H proton.
| Feature | Precursor (5-Bromo-4-chloroindole) | Product (3-Carbaldehyde Derivative) | Diagnostic Shift ( |
| C3-H | Present: | Absent | Disappearance of C3 signal confirms substitution. |
| Aldehyde (-CHO) | Absent | Present: | Appearance of sharp singlet at low field. |
| Indole N-H | Deshielded by ~1.0 ppm due to electron-withdrawing -CHO. | ||
| C2-H | Critical: C2-H shifts downfield by ~0.9 ppm (anisotropic effect of C=O). | ||
| Aromatic H6/H7 | Standard AB system | Shifted downfield | Slight deshielding due to ring deactivation. |
Technical Insight (The "4-Chloro" Effect): In typical indoles, the C3-CHO proton appears around 9.90 ppm. However, the chlorine atom at C4 exerts a "peri-effect" (steric repulsion) on the carbonyl oxygen. This forces the carbonyl group out of perfect coplanarity with the indole ring or locks it in a specific conformation, often causing a slight upfield shift or broadening compared to the non-chlorinated analog.
Infrared Spectroscopy (IR)
IR provides a rapid "Yes/No" confirmation of the carbonyl installation.
-
Precursor: Shows N-H stretch (~3300-3400 cm
) but lacks strong bands in the 1600-1700 cm region (only weak C=C aromatic stretches). -
Product: Exhibits a dominant, intense C=O stretching vibration at 1650–1670 cm
. This band is often slightly lower in frequency than typical aldehydes due to conjugation with the indole nitrogen lone pair.
Mass Spectrometry (Isotope Pattern Analysis)
The combination of Bromine (
Theoretical Isotope Distribution:
-
M (Lightest):
Cl + Br[3] -
M+2: (
Cl + Br) AND ( Cl + Br) -
M+4:
Cl + Br
Observed Intensity Ratio (Approximate):
-
M : M+2 : M+4
3 : 4 : 1 (Specifically 100 : 130 : 30 relative intensity).
Data Table: MS Fragments (ESI+)
| Ion | m/z (approx) | Origin |
|---|
| [M+H]
Experimental Protocols
Synthesis (Vilsmeier-Haack Formylation)
Note: This protocol is adapted for the steric hindrance of the 4-chloro substituent.
Reagents:
-
5-Bromo-4-chloro-1H-indole (1.0 eq)[4]
-
Phosphorus Oxychloride (
) (1.2 eq) -
Dimethylformamide (DMF) (5.0 eq - acts as solvent/reagent)
-
Ice/Water & NaOH (for quenching)
Step-by-Step:
-
Reagent Formation: In a flame-dried flask under
, cool DMF to 0°C. Add dropwise over 15 mins. A white precipitate (Vilsmeier salt) may form. Stir for 30 mins. -
Addition: Dissolve the precursor indole in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Allow to warm to Room Temperature (RT). Due to the 4-chloro steric hindrance , heating to 60-80°C for 4-6 hours is often required (unlike simple indoles which react at RT). Monitor by TLC (30% EtOAc/Hexane).
-
Quenching: Pour the reaction mixture onto crushed ice. The solution will be acidic.
-
Hydrolysis: Slowly add 5M NaOH or saturated Sodium Acetate until pH
9-10. This step hydrolyzes the iminium intermediate to the aldehyde.[1][2] -
Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry. Recrystallize from Ethanol/DMF if necessary.
Analytical Workflow
Figure 2: Logical flow for validating the synthesized product.
References
-
Spectroscopic Differentiation of Indole Aldehydes National Institute of Justice (NIJ). "Spectroscopic Differentiation and Regioisomeric Indole Aldehydes." [Link]
- Synthesis of Halogenated Indole-3-Carbaldehydes (Patent Method) Google Patents. "CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds."
-
Mass Spectrometry Isotope Patterns (Cl/Br) Chemistry Steps. "Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns." [Link]
Sources
comparing the efficacy of different synthetic routes to 5-bromo-4-chloro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, halogenated indole-3-carbaldehydes serve as pivotal intermediates for the synthesis of a diverse array of biologically active molecules. Among these, 5-bromo-4-chloro-1H-indole-3-carbaldehyde stands out as a versatile building block, its unique substitution pattern offering multiple avenues for further functionalization. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their efficacy to aid researchers in selecting the most suitable method for their specific needs.
The synthesis of 5-bromo-4-chloro-1H-indole-3-carbaldehyde is predominantly approached through a two-step sequence: the initial preparation of the di-halogenated indole precursor, 5-bromo-4-chloro-1H-indole, followed by the introduction of the formyl group at the C-3 position, most commonly via the Vilsmeier-Haack reaction. This guide will explore two main strategies for the synthesis of the key intermediate, 5-bromo-4-chloro-1H-indole, and then detail the subsequent formylation step.
Route 1: Bromination of 4-chloro-1H-indole
This approach commences with the commercially available 4-chloro-1H-indole and introduces the bromine atom at the C-5 position. The regioselectivity of this electrophilic aromatic substitution is a critical consideration.
Experimental Protocol: Synthesis of 5-bromo-4-chloro-1H-indole via Bromination
Materials:
-
4-chloro-1H-indole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-1H-indole (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-bromo-4-chloro-1H-indole.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which is crucial for controlling the regioselectivity of the reaction and preventing over-bromination.[1][2]
-
Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without participating in it.
-
Low Temperature (0 °C): Performing the reaction at a low temperature helps to control the reaction rate and enhance the regioselectivity, minimizing the formation of unwanted isomers.
Route 2: Chlorination of 5-bromo-1H-indole
An alternative strategy involves starting with the readily available 5-bromo-1H-indole and introducing the chlorine atom at the C-4 position.
Experimental Protocol: Synthesis of 5-bromo-4-chloro-1H-indole via Chlorination
Materials:
-
5-bromo-1H-indole
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 5-bromo-1H-indole (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield 5-bromo-4-chloro-1H-indole.
Causality Behind Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS is a convenient and effective source of electrophilic chlorine for the chlorination of aromatic compounds under mild conditions.[3][4]
-
Dimethylformamide (DMF) as Solvent: DMF is a polar aprotic solvent that can facilitate the chlorination reaction.
Final Step: Vilsmeier-Haack Formylation
Both Route 1 and Route 2 converge at the synthesis of the 5-bromo-4-chloro-1H-indole intermediate. The final step to obtain the target molecule is the introduction of a formyl group at the electron-rich C-3 position of the indole ring. The Vilsmeier-Haack reaction is the most widely employed and efficient method for this transformation.[5][6][7]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[7] This electrophilic species then attacks the C-3 position of the indole nucleus. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the aldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation of indoles.
Experimental Protocol: Vilsmeier-Haack Formylation of 5-bromo-4-chloro-1H-indole
Materials:
-
5-bromo-4-chloro-1H-indole
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
In a flask cooled to 0 °C, slowly add phosphorus oxychloride (1.5 eq) to anhydrous DMF (3.0 eq) with stirring to prepare the Vilsmeier reagent.
-
In a separate flask, dissolve 5-bromo-4-chloro-1H-indole (1.0 eq) in anhydrous DMF.
-
Slowly add the prepared Vilsmeier reagent to the indole solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 5-bromo-4-chloro-1H-indole-3-carbaldehyde.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Comparative Efficacy of Synthetic Routes
The choice between Route 1 and Route 2 for the synthesis of the 5-bromo-4-chloro-1H-indole intermediate largely depends on the availability and cost of the starting materials. Both 4-chloro-1H-indole and 5-bromo-1H-indole are commercially available.
| Route | Starting Material | Reagent | Typical Yield (%) | Reaction Time (h) | Purification |
| 1 | 4-chloro-1H-indole | NBS | 70-85 | 1-2 | Column Chromatography |
| 2 | 5-bromo-1H-indole | NCS | 65-80 | 4-6 | Column Chromatography |
| Formylation | 5-bromo-4-chloro-1H-indole | POCl₃/DMF | 80-95 | 2-4 | Recrystallization/Column Chromatography |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
Visualization of Synthetic Workflows
Caption: Synthetic workflows to 5-bromo-4-chloro-1H-indole-3-carbaldehyde.
Conclusion
Both presented synthetic routes offer viable pathways to 5-bromo-4-chloro-1H-indole-3-carbaldehyde. Route 1, starting from 4-chloro-1H-indole, may offer a slight advantage in terms of reaction time for the initial halogenation step. However, the overall efficiency of each route will be influenced by the yield and ease of purification of the intermediate. The subsequent Vilsmeier-Haack formylation is a robust and high-yielding reaction, providing a reliable method to access the final product.
Ultimately, the selection of the optimal synthetic route will depend on a laboratory's specific resources, the cost and availability of starting materials, and the desired scale of the synthesis. This guide provides the necessary foundational information for researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.
References
-
N-Bromosuccinimide. (2023, October 26). In Wikipedia. [Link]
-
N-Chlorosuccinimide. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-4-chloro-1H-indole. Retrieved from [Link]
-
Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from [Link]
- Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory. (2023).
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
- Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). The Journal of Organic Chemistry.
- Comparative study of 5-chloro-indole and 5-bromo-indole deriv
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2014). South African Journal of Chemistry.
- The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
- An Efficient Synthesis of 5-Bromo-4-chloro-3-indoxyl Choline Phosphate. (2011).
- Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectroscopy.
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (2020).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
-
Vilsmeier-Haack Reaction. (n.d.). In Chemistry Steps. Retrieved from [Link]
- A New Age for Chlorin
- N-CHLOROSUCCINIMIDE/SODIUM HYDROXIDE-MEDIATED SYNTHESIS OF BENZIMIDAZOLES FROM AMIDINES UNDER MILD CONDITIONS. (2012). Letters in Organic Chemistry.
- Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. (2005). Synthesis.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2016). RSC Advances.
Sources
- 1. rsc.org [rsc.org]
- 2. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. aml.iaamonline.org [aml.iaamonline.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
